hygrocin B
Description
Historical Context of Discovery and Early Characterization
Hygrocin B, along with hygrocin A, was first isolated from the fermentation broth of Streptomyces hygroscopicus researchgate.netacs.org. The structural elucidation of this compound was achieved through a combination of chemical methods and spectroscopic techniques researchgate.netacs.org. Its congener, hygrocin A, was noted for its instability, undergoing intramolecular aldol (B89426) condensation researchgate.net. Early characterization efforts focused on determining the precise chemical structure of this compound using techniques such as NMR and mass spectrometry researchgate.netacs.org.
Classification within Natural Product Chemistry
This compound is classified based on its distinct structural features, placing it within specific families of natural products.
This compound is characterized as a naphthoquinone macrolide researchgate.netacs.org. This classification highlights the presence of both a naphthoquinone core structure and a large macrocyclic lactone ring (macrolide) within the molecule. Naphthoquinone derivatives are commonly found in antibiotics isolated from marine microorganisms, including bacteria and sponges, and are known for a wide range of pharmacological properties researchgate.net.
Further refining its classification, this compound is considered a member of the ansamycin (B12435341) family researchgate.netnih.gov. Ansamycins are a class of macrocyclic lactam alkaloids predominantly obtained from actinomycetes nih.govnih.gov. They are characterized by an aliphatic chain (the ansa chain) that bridges two non-adjacent positions of an aromatic moiety nih.govnih.gov. Ansamycins are broadly divided into benzene (B151609) and naphthalene (B1677914) series based on their aromatic cores researchgate.netnih.gov. Hygrocins represent a subclassification of naphthalenic ansamycins, featuring 5-membered or 7-membered nitrogen heterocycles in their amide portion researchgate.netnih.govpreprints.org.
Significance in Natural Product Research
This compound and its related compounds hold significance in natural product research due to their complex structures and potential biological activities. The discovery and characterization of hygrocins contribute to the understanding of the structural diversity within the ansamycin family and naphthoquinone macrolides researchgate.netmdpi.comfigshare.com. Research into their biosynthesis, particularly in Streptomyces species, provides insights into the enzymatic pathways involved in the production of these complex molecules researchgate.netuni-muenchen.de. While some hygrocin derivatives have shown cytotoxic effects against certain cancer cell lines, this compound itself has been reported as inactive in some of these assays researchgate.netacs.org. The study of hygrocins also contributes to the broader field of discovering novel bioactive compounds from microbial sources, particularly marine-derived Streptomyces strains researchgate.netnih.gov.
Detailed Research Findings
Research on hygrocins, including this compound, involves detailed structural analysis using advanced spectroscopic methods such as 1D and 2D NMR and HR-ESI-MS mdpi.comfigshare.com. Studies have also explored the biosynthetic gene clusters responsible for hygrocin production in Streptomyces species researchgate.netacs.org. For instance, the hgc biosynthetic gene cluster in Streptomyces sp. LZ35 has been identified and characterized, providing a basis for understanding the biosynthesis of hygrocins researchgate.net. Investigations into the biosynthesis have proposed steps such as Baeyer-Villiger oxidation catalyzed by specific enzymes researchgate.net.
While this compound itself has shown limited activity in some biological assays compared to other hygrocin derivatives like hygrocins C, D, and F researchgate.netacs.org, the research surrounding its discovery, structure, and classification contributes valuable knowledge to the field of natural product chemistry and the potential for discovering related bioactive compounds. The structural complexity of hygrocins also makes them targets for synthetic studies researchgate.netuni-muenchen.de.
This compound is a complex naphthoquinone macrolide that has attracted scientific interest due to its natural origin and intricate structure. It is classified within the ansamycin family of natural products, which are characterized by an aromatic core bridged by an aliphatic chain. researchgate.net
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C28H29NO8 |
|---|---|
Molecular Weight |
507.5 g/mol |
IUPAC Name |
(10E,12S,13S,16S)-9-ethyl-4,12-dihydroxy-3,13,16-trimethyl-14-oxa-20-azatetracyclo[19.3.1.05,24.016,22]pentacosa-1(24),2,4,10,17,21-hexaene-6,15,19,23,25-pentone |
InChI |
InChI=1S/C28H29NO8/c1-5-15-6-8-17(30)14(3)37-27(36)28(4)11-10-19(32)29-23-22(28)26(35)20-16(25(23)34)12-13(2)24(33)21(20)18(31)9-7-15/h6,8,10-12,14-15,17,30,33H,5,7,9H2,1-4H3,(H,29,32)/b8-6+/t14-,15?,17-,28-/m0/s1 |
InChI Key |
YCXQGZJYZGFQSB-AMMLVUSNSA-N |
Isomeric SMILES |
CCC\1CCC(=O)C2=C(C(=CC3=C2C(=O)C4=C(C3=O)NC(=O)C=C[C@@]4(C(=O)O[C@H]([C@H](/C=C1)O)C)C)C)O |
Canonical SMILES |
CCC1CCC(=O)C2=C(C(=CC3=C2C(=O)C4=C(C3=O)NC(=O)C=CC4(C(=O)OC(C(C=C1)O)C)C)C)O |
Synonyms |
hygrocin B |
Origin of Product |
United States |
Isolation, Structural Elucidation, and Chemodiversity
Natural Occurrence and Producing Organisms
Hygrocin B has been identified in several Streptomyces species, demonstrating its presence in both terrestrial and marine environments.
Isolation from Streptomyces hygroscopicus
Streptomyces hygroscopicus is a well-known producer of various secondary metabolites, including the immunosuppressant rapamycin. This compound, along with hygrocin A, was initially isolated from the fermentation broth of Streptomyces hygroscopicus. acs.orgnih.govnpatlas.org This bacterium, isolated from a soil sample in 1953, is a significant source of bioactive compounds. wikipedia.org
Discovery from Marine-Associated Streptomyces Strains (e.g., Streptomyces sp. ZZ1956, Streptomyces sp. LZ35, Streptomyces rapamycinicus)
Marine-derived Streptomyces strains are increasingly recognized as prolific sources of novel natural products. researchgate.netnih.gov this compound and various hygrocin analogues have been discovered in marine-associated Streptomyces species, expanding the known sources of these compounds. Streptomyces sp. ZZ1956, isolated from a marine sediment sample, has yielded numerous hygrocin analogues, including several previously undescribed compounds (hygrocins K–U). nih.govmdpi.comsemanticscholar.orgnih.gov Streptomyces sp. LZ35 is another marine-derived strain from which hygrocins, including hygrocin G and 7-dehydroxy-hygrocin, along with this compound, have been isolated. doi.orgacs.org Furthermore, Streptomyces rapamycinicus, a species prevalent in marine sanctuary study sites, has also been found to harbor a putative hygrocin biosynthetic gene cluster and produce hygrocin analogues. acs.orgmdpi.com
Advanced Isolation Techniques for this compound and Analogues
The isolation of this compound and its analogues from complex fermentation broths requires a combination of advanced techniques to achieve sufficient purity for structural characterization and biological evaluation.
Fermentation Broth Processing
The initial step in isolating hygrocins typically involves processing the fermentation broth of the producing Streptomyces strain. This often includes extraction using organic solvents. For example, ethyl acetate (B1210297) has been used to extract active metabolites from fermentation broth. researchgate.net In large-scale fermentation for isolating hygrocins from Streptomyces rapamycinicus, the supernatant was fractionated using resin columns. acs.org
Chromatographic Separation Methods
Chromatographic techniques are essential for the separation and purification of hygrocins from crude extracts. Various methods have been employed, including silica (B1680970) gel column chromatography, reverse-phase MPLC, and semi-preparative HPLC. nih.gov HPLC with UV detection is commonly used for monitoring and purifying hygrocin congeners based on their chromophores. rsc.org Affinity chromatography and ion-exchange chromatography have also been utilized, particularly for purifying hygromycin B from biological fluids. nih.gov Detailed chromatographic conditions, such as the use of C18 columns with gradients of water and acetonitrile (B52724) containing formic acid, have been reported for the separation of hygrocin-related compounds. nih.gov
Rigorous Spectroscopic and Chemical Methods for Structural Elucidation
Determining the precise structure of this compound and its analogues relies on comprehensive spectroscopic and chemical analyses. The structure of this compound was initially determined using a combination of chemical and spectroscopic methods. acs.orgnih.govdoi.org
Key techniques employed in the structural elucidation of hygrocins include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D and 2D NMR spectroscopic analyses, such as ¹H NMR, ¹³C NMR, HMQC, COSY, HMBC, and NOESY, are crucial for determining the planar structure and relative configurations of hygrocins. nih.govmdpi.comdoi.orgacs.orgacs.orgnih.gov
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): HRESIMS data provides accurate molecular weight information, which is essential for determining the molecular formula of the isolated compounds. nih.govmdpi.comacs.orgnih.gov
Chemical Methods: Chemical conversions and degradation studies have historically played a role in confirming structural assignments, particularly in the initial elucidation of this compound. acs.orgnih.gov
Mosher's Method: This method is used to determine the absolute configuration of chiral centers. researchgate.netnih.gov
Electronic Circular Dichroism (ECD) Calculations: ECD calculations are employed to assign the absolute configurations of hygrocins by comparing experimental and calculated ECD spectra. researchgate.netnih.govdoi.org
Single Crystal X-ray Diffraction: In some cases, single crystal X-ray diffraction analysis has been used to unambiguously confirm the proposed structures and relative configurations of hygrocin analogues. researchgate.netnih.govacs.org
The combined application of these techniques allows for the rigorous determination of the complex structures of this compound and its diverse analogues.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
NMR spectroscopy, including both 1D and 2D techniques, has been instrumental in the structural elucidation of this compound and related hygrocin analogues nih.govacs.orgnih.govmdpi.comnih.govresearchgate.netacs.org. Analysis of the 1H and 13C NMR spectra provides crucial information about the types of protons and carbons present and their chemical environments nih.govacs.org. Two-dimensional NMR experiments, such as COSY, HMQC, HMBC, and NOESY, are used to establish connectivities between atoms and determine the relative configuration mdpi.comnih.govacs.org. For instance, HMBC correlations help in linking different parts of the molecule, while NOESY correlations provide insights into spatial proximity, aiding in the assignment of relative stereochemistry mdpi.comnih.gov.
High-Resolution Mass Spectrometry (HRESIMS/HRMS)
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) or High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the precise molecular formula of this compound nih.govacs.orgnih.govmdpi.comnih.govnih.gov. The HRESIMS data provides accurate mass measurements, allowing for the calculation of the elemental composition nih.govnih.gov. For example, HRESIMS data for hygrolansamycin B, a related compound, was used to determine its molecular formula as C28H35NO8 nih.gov. Similarly, HRESIMS data for hygrocin W indicated a molecular formula of C28H35NO8, suggesting it was an isomer of another compound acs.org. These precise mass measurements are critical for confirming the proposed structure derived from NMR data.
Single Crystal X-ray Diffraction Studies
Single crystal X-ray diffraction is a powerful technique that can definitively confirm the proposed structure and relative configuration of a molecule in the solid state nih.govdoi.orgnih.govuni.lu. For this compound, a single-crystal X-ray diffraction experiment was performed on a "degradation" product, which fully confirmed its proposed structure and relative configuration researchgate.net. While direct X-ray data for this compound itself is not explicitly detailed in all sources, this method has been successfully applied to related hygrocin analogues, such as hygrocin C, to confirm their structures nih.gov.
Chemical Derivatization and Degradation Studies
Chemical derivatization and degradation studies have been employed in the structural elucidation of hygrocins nih.govresearchgate.net. For instance, the structural elucidation of hygrocin A, a related compound, was achieved through chemical conversion to a diazomethane (B1218177) derivative, and confirmed by its alkaline hydrolysis product, hydrogenation derivative, and a "degradation" product nih.govresearchgate.net. Degrahygrocin A was reported as an alkaline hydrolytic product of hygrocin A nih.govsemanticscholar.org. These chemical transformations provide fragments that can be analyzed to piece together the original structure.
Structural Characterization of this compound
This compound is characterized by a unique structural scaffold that includes a naphthoquinone core, a macrolactam ring, and an ansa chain doi.orgoup.com.
Naphthoquinone Core Analysis
The naphthoquinone core is a defining feature of this compound and other naphthoquinone ansamycins doi.orgresearchgate.netoup.comnih.gov. This aromatic moiety is central to the molecule's structure. Studies involving the synthesis of the naphthoquinone-azepinone core of this compound highlight the importance of this structural element doi.org. The naphthoquinone core in ansamycins is typically linked to an aliphatic chain at nonadjacent positions rsc.orgsemanticscholar.org.
Macrolactam and Ansa Chain Configuration
Here is a summary of some spectroscopic data types used in the characterization of hygrocins, which would include this compound:
| Spectroscopic Method | Information Provided |
| 1D NMR (1H, 13C) | Types and chemical environments of protons and carbons. |
| 2D NMR (COSY, HMQC, HMBC, NOESY) | Connectivities between atoms, relative configuration. |
| HRESIMS/HRMS | Precise molecular formula and mass. |
| Single Crystal X-ray Diffraction | Definitive structure and relative configuration in solid state. |
Absolute and Relative Stereochemical Assignments
The structural elucidation of this compound and related naphthoquinone macrolides has primarily relied on extensive NMR analyses. While initial reports on hygrocins B and G did not explicitly show relative stereochemistry, later studies, including synthetic efforts and comparisons with related compounds whose structures were confirmed by X-ray crystallography, have contributed to establishing their configurations. For instance, the absolute configuration of some related divergolides and hygrocins has been secured through synthetic methods and confirmed by techniques such as ECD calculations and X-ray single crystal diffraction studies. Comparisons of NMR and CD spectra with validated data and compounds with established configurations (like hygrocin C, confirmed by X-ray) have been crucial in assigning relative and absolute stereochemistry to new hygrocin analogues.
Discovery and Structural Determination of Diverse Hygrocin Analogues
The discovery and structural determination of diverse hygrocin analogues highlight the chemodiversity within this class of naphthoquinone macrolides. These compounds are often isolated from Streptomyces species. Structural elucidation typically involves a combination of spectroscopic techniques, including 1D and 2D NMR spectroscopy, high-resolution mass spectrometry (HRESIMS), ECD calculations, and in some cases, single crystal X-ray diffraction.
Hygrocin A, C-G, H-J, K-U, and W
Hygrocins A and B were among the first naphthoquinone macrolides isolated from Streptomyces hygroscopicus. Hygrocin A is noted for its instability due to an active methylene (B1212753) group that can undergo intramolecular aldol (B89426) condensation.
Further studies on Streptomyces sp. LZ35, specifically an hgc1-overexpressed strain, resulted in the isolation of hygrocins H-J. Hygrocin H was determined to be 2,19-dehydrated-hygrocin C. Hygrocins I and J were identified as seco-derivatives, specifically 13,14-seco-hygrocin H and 13,14-seco-2,19-dehydrated hygrocin F, respectively.
More recently, a marine-associated Streptomyces sp. ZZ1956 yielded twelve previously undescribed hygrocins, named hygrocins K-U. The structures of these new compounds were determined using extensive spectroscopic analyses, HRESIMS data, the Mosher's method, and ECD calculations.
Hygrocin W was reported as a new benzoquinonoid ansamycin (B12435341) isolated from Streptomyces rapamycinicus. Its structure was elucidated through detailed NMR, MS, and ECD data analyses.
Analysis of Structural Variations and Modifications (e.g., seco-derivatives)
The hygrocin family exhibits structural diversity, primarily centered around the naphthoquinone core and the macrocyclic ansa chain. Variations include differences in hydroxylation patterns, methylation, the configuration of double bonds, and the position of the ester linkage in the macrolide ring.
A notable type of structural modification observed in hygrocins is the presence of seco-derivatives. Seco-hygrocins are characterized by the cleavage of the ansa ring. Examples include hygrocins I and J, which are 13,14-seco variants. Recent studies have also reported new seco-hygrocins, such as hygrocins X-Z, isolated from Streptomyces rapamycinicus. These seco-forms are relatively rare compared to closed-ring ansamycins. The formation of seco-derivatives can occur through the cleavage of specific bonds in the ansa ring, such as the C-13/C-14 bond in hygrocins I and J. Research suggests that in some cases, the ansa-ring cleavage may occur prior to other biosynthetic steps, like Baeyer-Villiger oxidation.
The structural variations within the hygrocin family contribute to their diverse biological activities.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 5326384 |
| Hygrocin A | 5326374 |
| Hygrocin C | Not readily available in search results, but mentioned in context with CID 35766 (Hygromycin B) and CID 56928061 (Hygromycin B) in some searches, likely a confusion with Hygromycin B. PubChem search for "Hygrocin C" needed. |
| Hygrocin D | Not readily available in search results. PubChem search for "Hygrocin D" needed. |
| Hygrocin E | Not readily available in search results. PubChem search for "Hygrocin E" needed. |
| Hygrocin F | Not readily available in search results. PubChem search for "Hygrocin F" needed. |
| Hygrocin G | Not readily available in search results. PubChem search for "Hygrocin G" needed. |
| Hygrocin H | Not readily available in search results. PubChem search for "Hygrocin H" needed. |
| Hygrocin I | Not readily available in search results. PubChem search for "Hygrocin I" needed. |
| Hygrocin J | Not readily available in search results. PubChem search for "Hygrocin J" needed. |
| Hygrocin K | Not readily available in search results. PubChem search for "Hygrocin K" needed. |
| Hygrocin L | Not readily available in search results. PubChem search for "Hygrocin L" needed. |
| Hygrocin M | Not readily available in search results. PubChem search for "Hygrocin M" needed. |
| Hygrocin N | Not readily available in search results. PubChem search for "Hygrocin N" needed. |
| Hygrocin O | Not readily available in search results. PubChem search for "Hygrocin O" needed. |
| Hygrocin P | Not readily available in search results. PubChem search for "Hygrocin P" needed. |
| Hygrocin Q | Not readily available in search results. PubChem search for "Hygrocin Q" needed. |
| Hygrocin R | Not readily available in search results. PubChem search for "Hygrocin R" needed. |
| Hygrocin S | Not readily available in search results. PubChem search for "Hygrocin S" needed. |
| Hygrocin T | Not readily available in search results. PubChem search for "Hygrocin T" needed. |
| Hygrocin U | Not readily available in search results. PubChem search for "Hygrocin U" needed. |
| Hygrocin W | Not readily available in search results. PubChem search for "Hygrocin W" needed. |
This compound is a naphthoquinone macrolide belonging to the ansamycin class of natural products. These compounds are characterized by a benzenic or naphthalenic core bridged by an aliphatic chain. This compound was initially isolated from Streptomyces hygroscopicus.
Absolute and Relative Stereochemical Assignments
The structural elucidation of this compound and related naphthoquinone macrolides has primarily relied on extensive NMR analyses. While initial reports on hygrocins B and G did not explicitly show relative stereochemistry, later studies, including synthetic efforts and comparisons with related compounds whose structures were confirmed by X-ray crystallography, have contributed to establishing their configurations. For instance, the absolute configuration of some related divergolides and hygrocins has been secured through synthetic methods and confirmed by techniques such as ECD calculations and X-ray single crystal diffraction studies. Comparisons of NMR and CD spectra with validated data and compounds with established configurations (like hygrocin C, confirmed by X-ray) have been crucial in assigning relative and absolute stereochemistry to new hygrocin analogues.
Discovery and Structural Determination of Diverse Hygrocin Analogues
The discovery and structural determination of diverse hygrocin analogues highlight the chemodiversity within this class of naphthoquinone macrolides. These compounds are often isolated from Streptomyces species. Structural elucidation typically involves a combination of spectroscopic techniques, including 1D and 2D NMR spectroscopy, high-resolution mass spectrometry (HRESIMS), ECD calculations, and in some cases, single crystal X-ray diffraction.
Hygrocin A, C-G, H-J, K-U, and W
Hygrocins A and B were among the first naphthoquinone macrolides isolated from Streptomyces hygroscopicus. Hygrocin A is noted for its instability due to an active methylene group that can undergo intramolecular aldol condensation.
Further studies on Streptomyces sp. LZ35, specifically an hgc1-overexpressed strain, resulted in the isolation of hygrocins H-J. Hygrocin H was determined to be 2,19-dehydrated-hygrocin C. Hygrocins I and J were identified as seco-derivatives, specifically 13,14-seco-hygrocin H and 13,14-seco-2,19-dehydrated hygrocin F, respectively.
More recently, a marine-associated Streptomyces sp. ZZ1956 yielded twelve previously undescribed hygrocins, named hygrocins K-U. The structures of these new compounds were determined using extensive spectroscopic analyses, HRESIMS data, the Mosher's method, and ECD calculations.
Hygrocin W was reported as a new benzoquinonoid ansamycin isolated from Streptomyces rapamycinicus. Its structure was elucidated through detailed NMR, MS, and ECD data analyses.
Analysis of Structural Variations and Modifications (e.g., seco-derivatives)
The hygrocin family exhibits structural diversity, primarily centered around the naphthoquinone core and the macrocyclic ansa chain. Variations include differences in hydroxylation patterns, methylation, the configuration of double bonds, and the position of the ester linkage in the macrolide ring.
A notable type of structural modification observed in hygrocins is the presence of seco-derivatives. Seco-hygrocins are characterized by the cleavage of the ansa ring. Examples include hygrocins I and J, which are 13,14-seco variants. Recent studies have also reported new seco-hygrocins, such as hygrocins X-Z, isolated from Streptomyces rapamycinicus. These seco-forms are relatively rare compared to closed-ring ansamycins. The formation of seco-derivatives can occur through the cleavage of specific bonds in the ansa ring, such as the C-13/C-14 bond in hygrocins I and J. Research suggests that in some cases, the ansa-ring cleavage may occur prior to other biosynthetic steps, like Baeyer-Villiger oxidation.
The structural variations within the hygrocin family contribute to their diverse biological activities.
Biosynthetic Pathways and Genetic Insights
Identification and Characterization of Biosynthetic Gene Clusters (BGCs)
The genes responsible for hygrocin B biosynthesis are typically found clustered together in the genome of producing Streptomyces strains. These BGCs encode the necessary enzymes and regulatory proteins for the entire biosynthetic pathway.
The hgc Gene Cluster in Streptomyces Species
The hygrocin biosynthetic gene cluster, denoted as hgc, has been identified and characterized in Streptomyces species, notably in Streptomyces sp. LZ35 and Streptomyces hygroscopicus. researchgate.netnih.govresearchgate.net This cluster contains the genetic information required for the biosynthesis of hygrocins, including this compound. Analysis of the hgc cluster in Streptomyces sp. LZ35 has allowed for a proposed biosynthetic pathway based on bioinformatics and gene disruption studies. researchgate.netnih.gov Genome mining of Streptomyces rapamycinicus has also revealed a putative hygrocin BGC with high homology (93%) to the hgc cluster of Streptomyces sp. LZ35. acs.org
Genome Mining and Bioinformatics Approaches for BGC Discovery
Genome mining and bioinformatics play a crucial role in identifying putative BGCs for secondary metabolites like this compound. nih.govnih.govnih.gov Tools such as antiSMASH are used to analyze sequenced microbial genomes and predict regions likely to encode BGCs based on the presence of characteristic genes, such as those for polyketide synthases (PKSs) and tailoring enzymes. acs.orgnih.govnih.gov This in silico approach allows researchers to uncover cryptic or silent BGCs that may not be expressed under standard laboratory conditions, revealing the hidden biosynthetic potential of Streptomyces strains. researchgate.netnih.govnih.gov By comparing identified BGCs to known clusters, researchers can gain initial insights into the potential products and the enzymatic machinery involved. acs.orgnih.gov
Elucidation of Proposed Biosynthetic Pathway Intermediates and Enzymes
The biosynthesis of this compound involves a series of enzymatic transformations, starting from precursor molecules and building the complex naphthoquinone macrolide structure.
Polyketide Synthase (PKS) Assembly Mechanisms
Polyketide synthases (PKSs) are key multienzyme complexes responsible for the assembly of the polyketide chain, which forms a significant portion of the this compound structure. researchgate.netacs.org Hygrocin biosynthesis involves a modular type I PKS. acs.org This PKS is responsible for the stepwise elongation of a starter unit through the condensation of extender units, such as malonyl-CoA, methylmalonyl-CoA, and ethylmalonyl-CoA. acs.org The modular nature of type I PKSs means that each module typically contains a set of catalytic domains (e.g., acyl carrier protein (ACP), acyltransferase (AT), ketoacyl synthase (KS)) that are responsible for one cycle of chain elongation and modification. u-tokyo.ac.jp The order and type of modules and domains within the PKS dictate the structure of the growing polyketide chain. u-tokyo.ac.jp
Role of 3-Amino-5-hydroxybenzoic Acid (AHBA) as Chromophore Precursor
A crucial starter unit in the biosynthesis of many ansamycins, including hygrocins, is 3-amino-5-hydroxybenzoic acid (AHBA). acs.orgmdpi.comnih.govcaymanchem.comuniprot.org AHBA serves as the precursor for the naphthoquinone chromophore, the aromatic core of this compound. acs.orgmdpi.com AHBA is synthesized via a modified branch of the shikimate pathway. acs.orgnih.govuniprot.org This pathway involves specific enzymes that convert central metabolic intermediates into AHBA. nih.govuniprot.org AHBA is then activated and used as the starting unit by the PKS for the assembly of the polyketide chain. acs.orguniprot.org
Specific Enzymatic Transformations and Catalytic Functions (e.g., Baeyer–Villiger oxidation by Hgc3)
Beyond the PKS assembly line, several tailoring enzymes are involved in modifying the polyketide chain and forming the final this compound structure. One notable enzymatic transformation is a Baeyer–Villiger oxidation, which is catalyzed by a luciferase-like monooxygenase homologue, Hgc3. researchgate.netnih.govresearchgate.net This enzyme is proposed to catalyze the insertion of an oxygen atom between specific carbon atoms (C5 and C6) in the aliphatic chain of a macrolactam intermediate, a step crucial for forming the characteristic macrocyclic ester linkage in hygrocins and divergolides. researchgate.netacs.orgresearchgate.net Hgc3 represents a founding member of a family of enzymes acting as Baeyer–Villiger monooxygenases in these pathways. researchgate.netnih.govresearchgate.net Other enzymes within the hgc cluster are involved in further modifications, such as hydroxylations, which contribute to the structural diversity of different hygrocin analogs. researchgate.net
Data Tables
Interactive data tables based on the information presented in the text regarding the hgc gene cluster, PKS modules, and key enzymes can be generated.
Detailed Research Findings
Research findings supporting these biosynthetic steps include:
Identification of the hgc gene cluster through cloning and sequencing in Streptomyces sp. LZ35 and Streptomyces hygroscopicus. researchgate.netnih.govresearchgate.net
Bioinformatics analysis of the hgc genes to predict the functions of encoded proteins and propose a biosynthetic pathway. researchgate.netnih.gov
Gene disruption experiments in Streptomyces strains to identify the roles of specific genes, such as hgc3, in the pathway. researchgate.netnih.gov
Accumulation of pathway intermediates in gene disruption mutants, providing evidence for the proposed biosynthetic steps. researchgate.netnih.gov
Studies on the incorporation of labeled precursors, like AHBA, into hygrocin structures. acs.orgmdpi.comnih.govcaymanchem.comuniprot.org
Characterization of specific enzymes, such as Hgc3, demonstrating their catalytic activity in vitro. researchgate.netnih.govresearchgate.net
Characterization of Key Enzymes (e.g., HygJ, HygL, HygD, HygY, HygM)
Studies utilizing genetic manipulation techniques have shed light on the roles of specific enzymes in the this compound biosynthetic pathway. HygJ, HygL, and HygD have been shown to be involved in the successive dehydrogenation, transamination, and transglycosylation of nucleoside diphosphate (B83284) (NDP)-heptose. nih.govresearchgate.netresearchgate.net HygY functions as an unusual radical S-adenosylmethionine (SAM)-dependent epimerase, acting on hydroxyl carbons. nih.govresearchgate.netresearchgate.net HygM is a versatile methyltransferase participating in multiple parallel metabolic networks. nih.govresearchgate.netresearchgate.net
The hygrocin biosynthetic gene cluster (hgc) in Streptomyces sp. LZ35 has been identified and characterized. nih.govresearchgate.net A proposed biosynthetic pathway has been developed based on bioinformatics analysis of the hgc genes and the identification of intermediates accumulated in gene disruption mutants. nih.govresearchgate.net For instance, Hgc3, a luciferase-like monooxygenase homologue, catalyzes a Baeyer-Villiger oxidation step, inserting an oxygen atom between C5 and C6 in the aliphatic chain to convert prohygrocin to 17-dehydroxyhygrocin. researchgate.net Hgc4 acts as a hydroxylase for the 7-hydroxylation to produce hygrocin A. researchgate.net
Interactive Table: Proposed Functions of Key Enzymes in Hygrocin Biosynthesis
| Enzyme | Proposed Function | Substrate/Reaction |
| HygJ | Dehydrogenase | Successive dehydrogenation of NDP-heptose |
| HygL | Transaminase | Successive transamination of NDP-heptose |
| HygD | Glycosyltransferase | Successive transglycosylation of NDP-heptose |
| HygY | Unusual radical S-adenosylmethionine (SAM)-dependent epimerase | Epimerization of hydroxyl carbons |
| HygM | Versatile methyltransferase | Methylation in multiple parallel metabolic networks |
| Hgc3 | Baeyer–Villiger monooxygenase | Oxidation between C5 and C6 in the aliphatic chain |
| Hgc4 | Hydroxylase | 7-hydroxylation |
Genetic Manipulation and Pathway Engineering Strategies
Genetic manipulation techniques have been crucial in investigating the this compound biosynthetic pathway and exploring strategies for enhancing its production.
Gene inactivation and disruption mutants have been instrumental in understanding the function of specific genes within the this compound biosynthetic gene cluster. In vivo inactivation of candidate genes involved in this compound biosynthesis has been achieved by generating stop codons or mutating conserved residues within the encoding regions. nih.govresearchgate.netresearchgate.net This approach has confirmed the roles of enzymes like HygJ, HygL, HygD, HygY, and HygM in the pathway. nih.govresearchgate.netresearchgate.net Gene disruption mutants have also been used to identify accumulated intermediates, providing further evidence for the proposed biosynthetic steps. nih.govresearchgate.net For example, disruption of the hgc3 gene in Streptomyces sp. LZ35 affected the production of hygrocins I and J, while hygrocin A and seco-derivative intermediates were observed, supporting the role of Hgc3 in a specific oxidation step. acs.org
Overexpression of pathway-specific activator genes is a known strategy to increase the production of secondary metabolites in Streptomyces. rsc.orgcjnmcpu.com The production of hygrocins in Streptomyces sp. LZ35 was increased by overexpression of hgc1, a LAL-family pathway-specific activator gene. rsc.orgresearchgate.net This overexpression not only enhanced the total production but also led to the identification of new hygrocin congeners. rsc.orgrsc.org
CRISPR-Cas9-associated base editing has emerged as an efficient system for genetic manipulation in Streptomyces, overcoming some of the difficulties associated with conventional homologous recombination methods. nih.govresearchgate.net This technology has been successfully applied to the in vivo inactivation of genes involved in hygromycin B biosynthesis, allowing for targeted mutagenesis and the generation of stop codons or modified residues within specific genes. nih.govresearchgate.net This approach has been valuable in exploring the functions of biosynthetic genes like hygJ, hygL, hygD, and hygY. researchgate.net CRISPR-Cas9-mediated base editing has also been used to inactivate hgc3 in Streptomyces rapamycinicus, confirming its role as a Baeyer-Villiger enzyme in the formation of the ansa-ring ester linkage. acs.org
Comparative Biosynthesis with Related Ansamycins and Polyketides
Hygrocins belong to the family of naphthoquinone ansamycins, which are a type of polyketide. researchgate.netresearchgate.netasm.org Ansamycins are generally synthesized via the polyketide pathway, utilizing 3-amino-5-hydroxybenzoic acid (AHBA) and extender units like acetate (B1210297) and propionate. researchgate.netrsc.org The biosynthesis of hygrocins shares common features with other ansamycins, such as the involvement of type I polyketide synthases (PKSs) and enzymes for tailoring reactions. researchgate.netmdpi.com
Comparative genomic analysis has revealed similarities between the hygrocin biosynthetic gene cluster (hgc) and gene clusters responsible for the biosynthesis of other ansamycins, such as divergolides. researchgate.netresearchgate.netacs.orgresearchgate.netnih.gov Both pathways involve Baeyer-Villiger oxidation steps catalyzed by homologous enzymes (e.g., Hgc3 in hygrocins and DivO in divergolides). researchgate.netrsc.orgnih.gov These comparisons highlight the divergent biosynthetic pathways that can lead to modified ansamycin (B12435341) scaffolds. researchgate.netnih.gov While the core biosynthetic machinery shares similarities, variations in gene content and order contribute to the structural diversity observed among different ansamycin families. asm.org
Interactive Table: Comparison of Hygrocin Biosynthesis with Related Ansamycins
| Feature | Hygrocins | Divergolides | Rifamycin B | Geldanamycin |
| Class | Naphthoquinone Ansamycin | Naphthoquinone Ansamycin | Naphthalenoid Ansamycin | Benzenoid Ansamycin |
| Producer Organisms | Streptomyces hygroscopicus, Streptomyces sp. LZ35, Streptomyces rapamycinicus nih.govresearchgate.netnih.govresearchgate.netacs.org | Streptomyces sp., Streptomyces sp. W112 researchgate.netnih.gov | Amycolatopsis mediterranei rsc.orgresearchgate.net | Streptomyces species rsc.orgpatsnap.com |
| Chromophore | Naphthalene-based mC7N | Naphthalene-based mC7N | Naphthalene-based | Benzene-based |
| Key Tailoring Step | Baeyer–Villiger oxidation (catalyzed by Hgc3) researchgate.netacs.org | Baeyer–Villiger oxygenation (catalyzed by DivO) rsc.orgnih.gov | - | - |
| Ansa Chain Length | Varied | Varied | C17 rsc.org | C15 rsc.org |
| Biosynthetic Origin | Polyketide pathway from AHBA and extender units researchgate.netrsc.org | Polyketide pathway from AHBA and extender units researchgate.netrsc.org | Polyketide pathway from AHBA and extender units rsc.org | Polyketide pathway from AHBA and extender units rsc.org |
Mechanistic Investigations of Biological Activities
Elucidation of Molecular Targets at the Ribosomal Level
Research has pinpointed the ribosome as the primary molecular target of hygrocin B. Its interaction with specific ribosomal components is crucial for its inhibitory activity.
Binding to Ribosomal Subunits (e.g., 30S and 70S Ribosomes)
This compound demonstrates a specific affinity for the small (30S) ribosomal subunit. Studies have shown that the antibiotic binds to helix 44 (h44) of the 16S ribosomal RNA (rRNA) within the 30S subunit. nih.govwikipedia.orgwikipedia.orgwikipedia.orgmims.commims.com This binding occurs near the critical functional sites of the ribosome: the aminoacyl-tRNA binding site (A site), the peptidyl-tRNA binding site (P site), and the exit site (E site). wikipedia.orgmims.com
While this compound targets the 30S subunit, its effects are observed on the intact 70S ribosome in bacteria. nih.govwikipedia.orgwikipedia.orgwikidata.org Structural analyses, including X-ray diffraction and crystal structures, have provided detailed views of this compound bound to the 30S subunit and the 70S ribosome, illustrating its precise binding location within helix 44. nih.govmims.comwikipedia.org The antibiotic's extended structure spans a distance of approximately 13 Å on the small subunit, influencing multiple functional regions. wikipedia.orgmims.com Some reports also indicate that this compound can strongly inhibit both 70S and 80S ribosomes, suggesting activity against both prokaryotic and eukaryotic translation machinery. wikipedia.org
Interaction with the mRNA Decoding Center
A key aspect of this compound's mechanism is its interaction with the mRNA decoding center located within the 30S ribosomal subunit. nih.govwikipedia.orgwikipedia.org This region is essential for ensuring the accurate pairing of messenger RNA (mRNA) codons with transfer RNA (tRNA) anticodons during translation.
This compound binding to the decoding center has been shown to protect specific nucleotides within the 16S rRNA, notably A1408 and G1494. wikipedia.org Structural data reveals that the antibiotic is situated in the major groove of helix 44 and makes contact with nucleotides in the 1490-1500 and 1400-1410 regions. wikipedia.org Furthermore, it is in close proximity to base 1498 of the 16S rRNA, which is known to interact with the P-site bound mRNA. wikipedia.org
The binding of this compound induces a distortion of the ribosomal A site, the primary entry point for aminoacyl-tRNAs. wikipedia.orgwikipedia.org This distortion can lead to misreading of the mRNA sequence. wikipedia.org Studies have also indicated that this compound binding can cause a conformational change involving the flipping of the 16S rRNA nucleotide A1493 between the A and P sites. wikipedia.org Although it can cause misreading, this compound is reported to only subtly affect decoding fidelity, primarily by slightly increasing the affinity of the A-site tRNA. nih.gov
Inhibition of Protein Synthesis Processes
Beyond its direct interaction with ribosomal subunits and the decoding center, this compound interferes with several key steps of the protein synthesis elongation cycle.
Interference with Ribosomal Translocation (e.g., EF-2-dependent)
A prominent mechanism of this compound action is the inhibition of ribosomal translocation, the process by which the ribosome moves along the mRNA molecule after peptide bond formation. wikipedia.orgwikipedia.org This movement is coupled with the coordinated movement of tRNAs from the A and P sites to the P and E sites, respectively.
This compound effectively inhibits the translocation of both mRNA and tRNAs in both bacterial and eukaryotic systems. nih.gov It has been shown to block multiple-turnover translocation and significantly decrease the rate of single-round translocation. nih.gov In eukaryotic systems, this compound specifically prevents elongation factor EF-2-dependent translocation. wikipedia.orgwikipedia.orgmims.com Interestingly, while it inhibits the translocation step mediated by EF-2, it does not impede the formation of the EF-2-GTP-ribosome complex or the GTP hydrolysis that occurs uncoupled from translocation. wikipedia.org The inhibitory effect on polyphenylalanine synthesis and enzymic translocation can be counteracted by increasing concentrations of EF-2, suggesting a functional relationship or overlapping binding sites between this compound and EF-2 on the ribosome. wikipedia.org
This compound's interference with translocation is attributed, in part, to its ability to block the path of tRNA movement between the A and P sites. wikipedia.org Furthermore, it potently inhibits spontaneous reverse translocation of tRNAs and mRNA, a process that can occur in the absence of elongation factors. nih.govwikipedia.orgmims.comwikipedia.org While this compound does not appear to interact directly with EF-G, the bacterial elongation factor responsible for translocation, the distortion it causes in the decoding region and the helix switch may indirectly alter translocation by impairing the binding of both EF-G and EF-Tu, as these factors bind to the same ribosomal site. wikipedia.org
Stabilization of Peptidyl-tRNA Complexes
Another proposed mechanism contributing to this compound's inhibitory activity is the stabilization of peptidyl-tRNA within the ribosomal acceptor (A) site. wikipedia.orgwikipedia.orgmims.com This stabilization can impede the subsequent translocation step, where the peptidyl-tRNA needs to move from the A site to the P site.
Induction of Ribosomal Conformational Changes
This compound binding to the ribosome is known to induce conformational changes, which play a role in its mechanism of action. Upon binding to the mRNA decoding center in the intact 70S ribosome, this compound induces a localized conformational change. nih.govwikipedia.orgwikipedia.org This structural alteration is distinct from the conformational changes induced by other aminoglycoside antibiotics. nih.govwikipedia.orgwikipedia.org
These induced conformational changes may involve the ribosome as a whole, potentially contributing to the observed inhibition of protein synthesis. wikipedia.org Specifically, this compound restricts the movement of the 16S rRNA by inducing a conformational change within its helical structure. wikipedia.org This can lead to the stabilization of the small ribosomal subunit's body and head in a particular state (the N state). citeab.com The binding might also stabilize the region above the decoding site loop, thereby reducing the conformational flexibility of key sensor adenines like A1492 and A1493, which are crucial for decoding accuracy. wikipedia.org
Mechanism of Mistranslation
Hygromycin B, an aminoglycoside antibiotic also produced by Streptomyces hygroscopicus, provides insights into potential mechanisms of translation inhibition, which may be relevant to related compounds like hygrocins. Studies on Escherichia coli 70S ribosomes in complex with hygromycin B have shown that the antibiotic binds to a single site within RNA helix h44 of the small (30S) ribosomal subunit. nih.gov This binding induces a localized conformational change in the ribosome. nih.gov Unlike some other aminoglycosides that bind to multiple sites, hygromycin B's binding site and the resulting conformational change are distinct. nih.gov While hygromycin B weakly stabilizes tRNA binding to the ribosomal A site, its potent inhibition of translation is primarily attributed to its inhibition of mRNA and tRNA translocation. nih.gov This inhibition of translocation, particularly spontaneous reverse translocation of tRNAs and mRNA on the ribosome in vitro, is a unique behavior of hygromycin B, although the precise mechanism remains under investigation. nih.gov
Spectrum of Biological Activity in Non-Human Models
Hygrocins, including this compound and its analogues, exhibit a range of biological activities against various organisms.
Antimicrobial Activity against Prokaryotic Organisms (e.g., Escherichia coli, Staphylococcus aureus, Neisseria gonorrheae)
Hygrocins have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. This compound has shown antibacterial activity against Staphylococcus aureus and E. coli with minimum inhibitory concentrations (MICs) of 128 μg/ml. rdrr.io Hygrocin A, a related compound, also exhibits antibacterial activity against Staphylococcus aureus and E. coli with MICs of 128 μg/ml, and against Streptococcus pneumoniae with an MIC of 16 μg/ml. This compound's MIC against Streptococcus pneumoniae is 128 μg/ml. rdrr.io
Furthermore, other hygrocins have shown activity against drug-resistant strains. Hygrocins N and R, for instance, have demonstrated antibacterial activity against methicillin-resistant Staphylococcus aureus and Escherichia coli with MIC values ranging from 3 to 48 μg/mL. r-project.orgwikipedia.orglibretexts.org Hygrocin A and B have also been reported to exhibit moderate antibacterial activity against Neisseria gonorrheae. rdrr.ionih.gov
| Compound | Organism | MIC (μg/ml) | Source |
|---|---|---|---|
| This compound | Staphylococcus aureus | 128 | rdrr.io |
| This compound | Escherichia coli | 128 | rdrr.io |
| This compound | Streptococcus pneumoniae | 128 | rdrr.io |
| Hygrocin A | Staphylococcus aureus | 128 | rdrr.io |
| Hygrocin A | Escherichia coli | 128 | rdrr.io |
| Hygrocin A | Streptococcus pneumoniae | 16 | rdrr.io |
| Hygrocin A | Neisseria gonorrheae | Moderate | rdrr.ionih.gov |
| This compound | Neisseria gonorrheae | Moderate | rdrr.ionih.gov |
| Hygrocin N | Methicillin-resistant S. aureus | 3-48 | r-project.orgwikipedia.orglibretexts.org |
| Hygrocin N | Escherichia coli | 3-48 | r-project.orgwikipedia.orglibretexts.org |
| Hygrocin R | Methicillin-resistant S. aureus | 3-48 | r-project.orgwikipedia.orglibretexts.org |
| Hygrocin R | Escherichia coli | 3-48 | r-project.orgwikipedia.orglibretexts.org |
Activity against Eukaryotic Microorganisms (e.g., Saccharomyces cerevisiae, Aspergillus fumigatus)
Antiproliferative Activity against Glioma Cells (Hygrocins C, D, F, N, Q, R)
Several hygrocin analogues have demonstrated antiproliferative activity against human glioma cell lines, specifically U87MG and U251 cells. Hygrocins C, D, F, N, Q, and R have shown notable activity in this regard. r-project.orgwikipedia.orglibretexts.org Hygrocin C was identified as the most potent compound among those tested, with IC50 values of 0.16 μM against U87MG cells and 0.35 μM against U251 cells. r-project.orgwikipedia.orglibretexts.org The antiproliferative activity of these hygrocins against both cell lines varied, with IC50 values ranging from 0.16 to 19.39 μM. r-project.orgwikipedia.orglibretexts.org
| Compound | Glioma Cell Line | IC50 (μM) | Source |
|---|---|---|---|
| Hygrocin C | U87MG | 0.16 | r-project.orgwikipedia.orglibretexts.org |
| Hygrocin C | U251 | 0.35 | r-project.orgwikipedia.orglibretexts.org |
| Hygrocin D | U87MG | 0.39 | r-project.org |
| Hygrocin D | U251 | 2.63 | r-project.org |
| Hygrocin F | U87MG | 10.46 | r-project.org |
| Hygrocin F | U251 | 9.36 | r-project.org |
| Hygrocin N | U87MG | 1.83 | r-project.org |
| Hygrocin N | U251 | 1.89 | r-project.org |
| Hygrocin Q | U87MG | 3.65 | r-project.org |
| Hygrocin Q | U251 | 4.37 | r-project.org |
| Hygrocin R | U87MG | 2.43 | r-project.org |
| Hygrocin R | U251 | 3.25 | r-project.org |
Note: IC50 values for Hygrocins D, F, N, Q, and R against both cell lines are based on data presented in r-project.org.
Structure-Activity Relationship (SAR) Studies of this compound and Analogues
Structure-activity relationship studies of naphthalenic ansamycins, including hygrocins, have revealed that subtle structural variations can significantly impact their biological activities. r-project.orgwikipedia.orglibretexts.org
Role of Specific Functional Groups and Stereochemistry (e.g., C-3/C-4 double bond configuration)
Investigations into the biological activities of this compound and its related analogues have highlighted the critical role of specific functional groups and stereochemical configurations, particularly the geometry of the C-3/C-4 double bond, in determining their potency. Hygrocins are a class of naphthoquinone ansamycins, and even subtle structural variations within this group can lead to significant differences in biological activity. invivogen.comnih.gov
Comparative studies involving this compound and its isomers, such as hygrocins C, D, E, F, and G, have provided key insights into these structure-activity relationships. Notably, while hygrocins C, D, and F demonstrated toxicity against certain cancer cell lines, including human breast cancer MDA-MB-431 and prostate cancer PC3 cells, hygrocins B, E, and G were found to be inactive in these assays. sigmaaldrich.combioregistry.io
Analysis of the structures of these hygrocins reveals that they share a common core but differ in specific positions, including the configuration at C-2 and the orientation of the C-3/C-4 double bond. sigmaaldrich.combioregistry.io For instance, hygrocins C-E are described as derivatives of hygrocin A, with variations in the C-2 configuration and the C-3/C-4 double bond geometry. sigmaaldrich.combioregistry.io Hygrocins F and G are isomers of hygrocins C and B, respectively, distinguished by the alkyl oxygen involved in the macrolide ester linkage. sigmaaldrich.com
The following table summarizes the comparative activity data for this compound and some of its isomers against specific cancer cell lines:
| Compound | Activity against MDA-MB-431 cells | Activity against PC3 cells | Key Structural Differences (vs. Hygrocin A/Isomers) |
| This compound | Inactive | Inactive | Configuration at C-2, C-3/C-4 double bond orientation, Macrolide ester linkage (vs. C) |
| Hygrocin C | Toxic (IC₅₀ = 0.5 μM) | Toxic (IC₅₀ = 1.9 μM) | Configuration at C-2, C-3/C-4 double bond orientation |
| Hygrocin D | Toxic (IC₅₀ = 3.0 μM) | Toxic (IC₅₀ = 5.0 μM) | Configuration at C-2, C-3/C-4 double bond orientation |
| Hygrocin E | Inactive | Inactive | Configuration at C-2, C-3/C-4 double bond orientation |
| Hygrocin F | Toxic (IC₅₀ = 3.3 μM) | Toxic (IC₅₀ = 4.5 μM) | Configuration at C-2, C-3/C-4 double bond orientation, Macrolide ester linkage (vs. B) |
| Hygrocin G | Inactive | Inactive | Configuration at C-2, C-3/C-4 double bond orientation, Macrolide ester linkage (vs. C) |
Note: Data compiled from references sigmaaldrich.com and bioregistry.io. IC₅₀ values are inhibitory concentrations at which 50% of cell growth is inhibited.
These findings underscore the sensitivity of the biological activity of hygrocins to their precise chemical structures, highlighting the importance of stereochemistry and functional group positioning in their mechanism of action.
Total Synthesis and Synthetic Approaches
Synthetic Challenges Associated with the Hygrocin B Architecture
The synthesis of this compound is complicated by several structural features. The naphthoquinone moiety is sensitive and can undergo various reactions, necessitating careful handling and reaction design. The macrolactam ring requires efficient macrocyclization strategies. Furthermore, the aliphatic ansa chain contains multiple stereocenters, demanding highly stereoselective reactions to establish the correct relative and absolute configurations. researchgate.netuni-muenchen.de The presence of an unusual naphthoquinone-azepinone core in this compound and related compounds like divergolide C adds another layer of complexity to their synthesis. acs.orgnih.govacs.org
Strategies for the Construction of the Naphthoquinone-Macrolactam Core
Various strategies have been explored for the construction of the central naphthoquinone-macrolactam core of this compound. These approaches aim to efficiently assemble the fused ring system and the attached macrocyclic lactam.
Diels-Alder Approaches
The Diels-Alder reaction has been investigated as a key strategy for constructing the naphthoquinone-azepinone core found in this compound and divergolide C. acs.orgnih.govacs.org This approach typically involves a regioselective Diels-Alder cycloaddition between a suitably functionalized benzoquinone or naphthoquinone derivative and a dienophile containing the necessary elements for the azepinone ring. One reported approach utilized an unusual benzoquinone-azepinone dienophile, prepared through a route involving Birch alkylation and Beckmann rearrangement, to construct the naphthoquinone-azepinone core. acs.orgnih.govacs.org
Fragment-Based Synthesis Methodologies
Fragment-based synthesis methodologies have proven valuable in the synthesis of complex natural products like this compound. uni-muenchen.de This approach involves synthesizing smaller, well-defined fragments of the molecule that contain key structural features and stereocenters, and then coupling these fragments together to assemble the final product. This allows for the focused development of synthetic routes to individual segments, which can then be combined in a convergent manner. uni-muenchen.de Studies towards the synthesis of hygrocins A and B have utilized the coupling of a chiral fragment representing the western segment of the molecule with the naphthoquinone core. researchgate.netumassd.eduacs.org
Stereocontrolled Fragment Coupling Reactions
The successful assembly of this compound from fragments relies heavily on stereocontrolled coupling reactions. These reactions must precisely control the formation of new carbon-carbon and carbon-heteroatom bonds to establish the correct stereochemistry at the newly formed junctions between fragments. Achieving high levels of stereoselectivity in these coupling reactions is crucial for the efficient synthesis of the desired enantiomer of this compound. uni-muenchen.deacs.org
Enantioselective Synthesis Efforts
Enantioselective synthesis aims to synthesize a single enantiomer of a chiral compound. Given the biological significance of specific stereoisomers, enantioselective routes to this compound are highly desirable. While the provided information primarily discusses the construction of the core and fragments, enantioselective approaches to related aminocyclitol cores have been reported, highlighting the importance of stereocontrol in the synthesis of this class of natural products. nih.gov Research towards the synthesis of this compound and related ansamycins has involved strategies to secure the absolute and relative configurations of the natural product families. uni-muenchen.de
Biomimetic Cyclization Strategies in Synthetic Routes
Biomimetic cyclization strategies aim to mimic the proposed biosynthetic pathways of natural products in the laboratory synthesis. The biosynthesis of ansamycins, including hygrocins, is believed to involve the ring-contraction of a macrocyclic progenitor molecule. uni-muenchen.de Synthetic approaches have explored biomimetic cyclization reactions to form the macrolactam ring of this compound. Such strategies can potentially offer efficient and selective routes to the macrocyclic core by leveraging the inherent reactivity and structural biases of carefully designed precursors. uni-muenchen.dedntb.gov.uamdpi.com Studies have shown that biomimetic cyclization of proto-divergolides can be surprisingly selective. researchgate.net
Analytical Methodologies for Research and Quality Assessment
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is a fundamental technique for isolating and purifying Hygrocin B from complex mixtures, such as fermentation broths or biological fluids. nih.gov The choice of chromatographic method is dictated by the physicochemical properties of this compound, an aminoglycoside antibiotic that is both polar and basic.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of this compound. fishersci.fiavantorsciences.comavantorsciences.com It is widely used for the bioanalysis of aminoglycosides due to its efficiency and resolving power. nih.gov The technique separates components in a mixture based on their differential interactions with a stationary phase (the column) and a liquid mobile phase. For a compound like this compound, which lacks a significant UV-absorbing chromophore, HPLC is often paired with specialized detection methods. sciencepub.netlabmanager.com
Reversed-Phase HPLC
Reversed-Phase HPLC (RP-HPLC) is a widely used chromatographic technique that separates molecules based on their hydrophobicity. nih.gov In RP-HPLC, the stationary phase is nonpolar, and the mobile phase is a polar aqueous/organic mixture. While highly effective for many compounds, the hydrophilic and positively charged nature of aminoglycosides like this compound makes their retention on traditional reversed-phase columns challenging. thermofisher.com To overcome this, ion-pairing agents are often added to the mobile phase. These agents form a neutral complex with the charged analyte, increasing its hydrophobicity and enabling interaction with the nonpolar stationary phase. thermofisher.com
Mobile Phase Composition: A typical mobile phase for RP-HPLC analysis of related compounds consists of an aqueous component with an organic modifier like acetonitrile (B52724) and an ion-pairing agent such as trifluoroacetic acid (TFA). nih.govthermofisher.com
Gradient Elution: A gradient is typically employed where the concentration of the organic solvent is increased over time to elute compounds with varying hydrophobicities. nih.gov
Hydrophilic Interaction Liquid Chromatography (HILIC)
Hydrophilic Interaction Liquid Chromatography (HILIC) is an effective alternative for separating highly polar and hydrophilic compounds like this compound. nih.govsigmaaldrich.com This technique utilizes a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile. sigmaaldrich.com The retention mechanism in HILIC is primarily based on the partitioning of the polar analyte between the mobile phase and a water-enriched layer on the surface of the polar stationary phase. sigmaaldrich.comchromatographyonline.com As the aqueous content of the mobile phase increases, the analyte is eluted. nih.gov HILIC is advantageous as it avoids the need for ion-pairing reagents and is compatible with mass spectrometry. nih.gov
Cation-Exchange Chromatography
Given the basic nature of the amino groups in its structure, this compound carries a positive charge at acidic to neutral pH. This characteristic makes Cation-Exchange Chromatography (CEX) a suitable method for its separation and purification. helixchrom.comharvardapparatus.com In CEX, the stationary phase contains negatively charged functional groups that reversibly bind positively charged molecules (cations). harvardapparatus.com
The separation process involves:
Equilibration: The column is equilibrated with a buffer at a specific pH where this compound has a net positive charge.
Sample Loading: The sample is loaded onto the column, and this compound binds to the negatively charged stationary phase.
Elution: The bound this compound is eluted by increasing the ionic strength (salt concentration) of the mobile phase or by changing its pH to reduce the positive charge on the molecule. harvardapparatus.com
This method has been successfully used as an initial clean-up step for purifying this compound from biological samples. nih.gov
Spectroscopic Detection Methods
Following chromatographic separation, a sensitive and appropriate detection method is required for quantification and identification.
Evaporative Light Scattering Detection (ELSD)
Evaporative Light Scattering Detection (ELSD) is a powerful and nearly universal detection method for HPLC, particularly well-suited for analyzing compounds that lack UV chromophores, such as this compound. labmanager.comresearchgate.net The ELSD is considered a mass-proportional detector. wikipedia.org
The detection process occurs in three stages:
Nebulization: The eluent from the HPLC column is mixed with an inert gas (like nitrogen) to form a fine aerosol of droplets. wikipedia.orglcms.cz
Evaporation: The aerosol passes through a heated drift tube where the volatile mobile phase is evaporated, leaving behind solid particles of the non-volatile analyte. wikipedia.orglcms.cz
Detection: These analyte particles pass through a light beam (typically a laser), and the scattered light is measured by a photodiode. The intensity of the scattered light is proportional to the mass of the analyte. wikipedia.org
ELSD is compatible with gradient elution, a significant advantage over other universal detectors like refractive index detectors, making it a robust choice for complex analyses. researchgate.netlcms.cz A specific HPLC method for this compound utilizes a combination of HILIC and cation-exchange modes with ELSD for detection. helixchrom.com
| Parameter | HPLC Conditions for this compound Analysis helixchrom.com |
| Separation Modes | HILIC and Cation-Exchange |
| Column | Amaze TCH |
| Column Dimensions | 3.0 x 100 mm, 3 µm, 100Å |
| Mobile Phase | Acetonitrile/Water/Ammonium Formate |
| Detection | ELSD |
| Flow Rate | 0.6 mL/min |
| Sample Concentration | 0.3 mg/mL |
| Injection Volume | 3 µL |
Diode Array Detection (DAD) for Chromophore Analysis
Diode Array Detection, often coupled with High-Performance Liquid Chromatography (HPLC), is a powerful tool for the analysis of compounds that absorb ultraviolet (UV) or visible light. The utility of HPLC-DAD lies in its ability to provide absorbance spectra of an analyte as it elutes from the HPLC column. This spectral information can aid in peak identification and purity assessment.
A chromophore is a part of a molecule responsible for its color by absorbing light at a specific wavelength in the visible or ultraviolet spectrum. The structure of this compound, consisting of a destomic acid, a D-talose, and a hyosamine ring, lacks significant conjugated systems or aromatic rings that typically function as strong chromophores in the 200-800 nm range. Consequently, this compound is not expected to exhibit strong UV absorbance. This characteristic presents a challenge for direct detection and quantification using DAD at standard wavelengths (e.g., 254 nm or 280 nm).
For the analysis of compounds with poor UV absorbance like this compound, alternative detection methods such as Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) are often more suitable when coupled with HPLC. However, when DAD is employed, detection might be attempted at lower wavelengths (around 200-210 nm) where the carbonyl and amine functional groups may show some absorbance. The primary value of DAD in the analysis of this compound would be to detect any impurities that do possess a chromophore, which would be readily apparent in the spectral data.
Interactive Data Table: Theoretical UV Absorbance Characteristics of this compound
| Functional Group in this compound | Expected λmax (nm) | Molar Absorptivity (ε) | Notes |
| Amine (-NH2, -NHCH3) | < 200 | Low | End absorption at low UV wavelengths. |
| Hydroxyl (-OH) | < 200 | Very Low | Generally not considered a chromophore. |
| Ether (C-O-C) | < 200 | Very Low | Not a significant chromophore. |
| Carbonyl (within sugar rings) | ~185 (π→π), ~280 (n→π) | High (π→π), Low (n→π) | The n→π* transition is often weak and may not be readily observable. |
Mass Spectrometry for Confirmation of Identity and Impurity Profiling
Mass spectrometry is an indispensable technique for the structural elucidation and confirmation of the identity of this compound. It provides a highly sensitive and specific measurement of the mass-to-charge ratio (m/z) of the ionized molecule. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the parent ion, further confirming its identity.
The molecular formula of this compound is C20H37N3O13, with a corresponding molecular weight of approximately 527.52 g/mol . In positive ion mode electrospray ionization (ESI-MS), this compound is expected to be observed as the protonated molecule [M+H]+ at an m/z of approximately 528.5.
Tandem mass spectrometry (MS/MS) is crucial for structural confirmation and for identifying impurities. In an MS/MS experiment, the parent ion is isolated and fragmented, yielding a characteristic pattern of product ions. The fragmentation of aminoglycosides like this compound typically involves the cleavage of glycosidic bonds and cross-ring cleavages of the sugar moieties. These fragmentation patterns serve as a "fingerprint" for the molecule, allowing for unambiguous identification.
Impurity profiling is a critical aspect of quality control. Commercial preparations of this compound have been noted to contain several impurities. wikipedia.org LC-MS is the method of choice for separating and identifying these impurities. By comparing the mass spectra of the impurities to the parent compound and analyzing their fragmentation patterns, the structures of these related substances can be elucidated. This is essential for understanding the potential impact of impurities on the biological activity and selectivity of this compound in experimental systems.
Interactive Data Table: Expected Mass Spectrometric Data for this compound
| Ion | Expected m/z | Ionization Mode | Analytical Use |
| [M+H]+ | ~528.5 | Positive ESI | Confirmation of molecular weight. |
| [M+Na]+ | ~550.5 | Positive ESI | Adduct ion, aids in molecular weight confirmation. |
| Fragment Ions | Various | Positive ESI (MS/MS) | Structural elucidation and confirmation of identity. |
| Impurity Ions | Various | Positive ESI | Detection and identification of related substance impurities. |
Establishment and Use of Reference Standards in Research
The use of well-characterized reference standards is fundamental to achieving accurate and reproducible results in the analytical testing of pharmaceuticals and research compounds. A reference standard is a highly purified and extensively characterized substance that is used as a benchmark for quantitative and qualitative analysis.
Recognizing the importance of standardization for antibiotics, the World Health Organization (WHO) Expert Committee on Biological Standardization established an International Reference Preparation for Hygromycin B. who.intnih.gov This standard was established through a collaborative assay involving eleven laboratories in nine different countries. who.int A large batch of highly purified Hygromycin B was donated and subsequently assayed against the house standard of a commercial manufacturer. who.int
The purity of the material for the international standard was confirmed by paper chromatographic analysis, and its identity was verified by infrared and nuclear magnetic resonance spectroscopy. who.int The international collaborative study involved various assay methods to determine the potency of the proposed reference preparation. Based on the results of this extensive study, the International Unit for Hygromycin B was defined as the activity contained in 0.0008928 mg of the International Reference Preparation of Hygromycin B. who.intnih.gov
In research and quality control laboratories, this international standard, or secondary standards that have been calibrated against it, are used for several critical purposes:
Identity Confirmation: The analytical profile (e.g., chromatographic retention time, mass spectrum) of a test sample of this compound is compared to that of the reference standard.
Purity Assessment: The reference standard is used to identify and quantify impurities in a sample by comparing peak areas in chromatograms.
Potency Determination: Biological or chemical assays to determine the activity of a this compound sample are performed relative to the reference standard, which has a precisely defined potency.
The availability and proper use of a this compound reference standard are prerequisites for ensuring the quality of the material used in research, leading to more reliable and comparable scientific outcomes.
Interactive Data Table: Key Details of the International Reference Standard for Hygromycin B
| Parameter | Detail | Reference |
| Establishing Body | World Health Organization (WHO) | who.intnih.gov |
| Number of Collaborating Labs | 11 | who.int |
| Number of Countries Involved | 9 | who.int |
| Basis of Potency Assignment | International collaborative assay | who.int |
| Defined International Unit | Activity in 0.0008928 mg of the reference preparation | who.intnih.gov |
| Purity Confirmation Methods | Paper chromatography | who.int |
| Identity Confirmation Methods | Infrared and nuclear magnetic resonance spectroscopy | who.int |
Advanced Research Avenues and Future Directions
Exploration of Cryptic Gene Clusters for Novel Hygrocin Discovery
The vast majority of microbial biosynthetic gene clusters (BGCs) are not expressed under standard laboratory conditions, representing a silent or "cryptic" reservoir of novel natural products. Genome mining has emerged as a powerful strategy to unlock this hidden chemical diversity.
Recent advancements in genome sequencing and bioinformatic tools, such as the 'antibiotics and secondary metabolite analysis shell' (antiSMASH), have enabled the identification of numerous putative BGCs in various microorganisms, particularly within the prolific Streptomyces genus. For instance, analysis of Streptomyces rapamycinicus revealed a putative hygrocin BGC with 93% homology to a known cluster from Streptomyces sp. LZ35, leading to the targeted isolation of four new hygrocin analogues. oup.com This genome-driven approach bypasses the need for traditional, large-scale screening and directly links genetic potential to chemical output.
The identification of the hygrocin biosynthetic gene cluster (hgc) in Streptomyces sp. LZ35 has provided a roadmap for understanding how these molecules are assembled. fao.org By identifying and characterizing the genes responsible for hygrocin production, researchers can manipulate these pathways to generate novel derivatives. Activating these cryptic or silent BGCs through various strategies, such as heterologous expression or manipulation of regulatory genes, holds immense promise for discovering hygrocins with novel structures and enhanced biological activities. researchgate.netnih.gov This approach has already proven successful for other ansamycins, where genomic analyses of a Streptomyces endophyte led to a revised biosynthetic model explaining the formation of diverse ansamycin (B12435341) structures from a single precursor. beilstein-journals.org
| Producing Organism | BGC Designation | Key Enzyme/Feature Noted | Reference |
|---|---|---|---|
| Streptomyces sp. LZ35 | hgc | Hgc3 (Baeyer–Villiger monooxygenase) | fao.org |
| Streptomyces rapamycinicus | Putative hygrocin BGC | 93% homology with hgc cluster | oup.com |
| Streptomyces hygroscopicus | hyg | Responsible for hygromycin B biosynthesis | frontiersin.orgwikipedia.org |
Chemoenzymatic Synthesis and Semisynthesis of Hygrocin Analogues
While total chemical synthesis of complex natural products like hygrocin B can be challenging, chemoenzymatic and semisynthetic approaches offer versatile alternatives. frontiersin.org These methods combine the efficiency and selectivity of enzymatic reactions with the flexibility of chemical synthesis to create novel analogues that may be inaccessible through fermentation alone.
A key step in hygrocin biosynthesis is a Baeyer-Villiger oxidation, a reaction catalyzed by the monooxygenase enzyme Hgc3. fao.org This specific enzymatic transformation could be harnessed in a chemoenzymatic strategy. Synthetic precursors could be designed and created chemically, and then subjected to the Hgc3 enzyme to perform the selective oxidation, a step that can be difficult to achieve with high precision using standard chemical reagents.
Semisynthesis, which involves the chemical modification of a naturally produced scaffold, is another powerful route. For example, researchers have successfully created semisynthetic analogues of the related compound hygromycin A by modifying the natural product to explore structure-activity relationships. rsc.org A similar approach could be applied to this compound and its naturally occurring analogues. By isolating the core hygrocin scaffold from fermentation cultures, chemists can perform targeted modifications on various functional groups to generate a library of new compounds for biological screening. nih.gov
Rational Design and Synthesis of Hygrocin Analogues with Tailored Biological Profiles
Rational design leverages an understanding of a molecule's structure and its biological target to create new versions with improved properties, such as enhanced potency, greater selectivity, or novel mechanisms of action. wikipedia.org For this compound, whose primary target is the ribosome, rational design can guide the synthesis of analogues with tailored biological effects.
Structural studies have revealed how hygromycin B binds to the 30S ribosomal subunit, inhibiting protein synthesis by blocking the translocation step. nih.govnih.gov This detailed structural information provides a blueprint for computational modeling. Scientists can use this data to design novel this compound analogues in silico, predicting how specific structural changes might alter the binding affinity or interaction with the ribosomal target. For example, modifications to the ansa chain or the naphthoquinone core could be explored to enhance interactions with the ribosomal RNA or protein components. frontiersin.org
The goal of such rational design is to create analogues with tailored profiles. This could involve designing molecules that are more potent against specific pathogens, have better activity against tumor cells, or possess reduced toxicity towards mammalian cells. Subsequent chemical synthesis of these computationally designed compounds allows for their biological evaluation, creating a feedback loop of design, synthesis, and testing to optimize for the desired activity.
Comprehensive Elucidation of Additional Biological Targets and Cellular Pathways
While the primary mechanism of action for the related aminoglycoside hygromycin B is the inhibition of ribosomal protein synthesis, the full spectrum of its biological effects, including the antitumor activities of hygrocins, may not be solely explained by this target. nih.govnih.gov Future research is needed to comprehensively identify additional biological targets and the cellular pathways modulated by this compound.
Hygromycin B is known to be active against a broad range of cells, from bacteria to fungi and higher eukaryotes. nih.gov In plants, for instance, hygromycin B-induced cell death is not only due to protein synthesis inhibition but is also mediated by significant oxidative stress, including the production of reactive oxygen species (ROS) such as H₂O₂, O₂·⁻, and OH·. researchgate.net This suggests that this compound might interact with cellular components beyond the ribosome, potentially affecting mitochondrial function or other metabolic pathways that lead to ROS production.
The reported antitumor activities of hygrocins further imply that these compounds may have additional molecular targets within cancer cells. fao.orgbeilstein-journals.org Identifying these targets is a critical step toward understanding and optimizing their therapeutic potential. Advanced techniques such as chemical proteomics, thermal proteome profiling, and genetic screening approaches can be employed to uncover the full range of protein interactions and cellular pathways affected by this compound, potentially revealing novel mechanisms of action and new therapeutic applications.
Investigation of Ecological Roles and Microbial Interactions of this compound
Natural products produced by microorganisms like Streptomyces hygroscopicus are not evolutionary accidents; they are functional molecules that confer a competitive advantage to the producing organism. Investigating the ecological role of this compound can provide insights into its natural function and potentially reveal new applications.
In the complex microbial communities of the soil, competition for resources and space is intense. Streptomyces are well-known for producing a vast arsenal of antibiotics to inhibit the growth of competing bacteria and fungi. nih.gov this compound, with its broad-spectrum activity, likely functions as a key weapon in this microbial warfare, allowing S. hygroscopicus to defend its niche and secure access to nutrients. oup.com
Beyond direct antagonism, antibiotics can also act as signaling molecules at sub-inhibitory concentrations, modulating gene expression and behavior in other microbes. nih.gov It is possible that this compound plays a role in inter- and intraspecies communication. Furthermore, in symbiotic relationships, such as those between Streptomyces and plants or insects, these compounds can serve a protective function for the host organism. rsc.orgnih.gov Understanding these ecological interactions is crucial, as it provides a natural context for the compound's activity and may highlight evolutionary-optimized properties, such as stability and efficacy in complex environments.
Application of Advanced Metabolomics and Molecular Networking for Hygrocin Family Profiling
Identifying novel natural products from complex biological extracts is a significant challenge, often hampered by the repeated isolation of known compounds. Advanced metabolomics, particularly when combined with molecular networking, provides a powerful solution for rapidly profiling the chemical diversity of an extract and targeting the discovery of new molecules.
Molecular networking organizes tandem mass spectrometry (MS/MS) data based on spectral similarity, clustering structurally related molecules into families. This approach has been successfully applied to the study of Streptomyces extracts, enabling the rapid dereplication of known compounds and the identification of new, related analogues. oup.com
For example, metabolomic analysis of Streptomyces rapamycinicus using Global Natural Product Social Molecular Networking (GNPS) revealed several nodes representing new hygrocins. oup.com This guided the targeted isolation and characterization of hygrocin W and the seco-hygrocins X, Y, and Z. oup.com Similarly, a molecular networking-based study of Streptomyces sp. KCB17JA11 led to the discovery of four new hygrolansamycins, which are structurally related to the hygrocin family. This strategy dramatically accelerates the discovery process by highlighting unknown compounds within a known chemical family, allowing researchers to focus their isolation efforts efficiently.
| Technique | Organism Studied | Key Finding | Benefit | Reference |
|---|---|---|---|---|
| GNPS Molecular Networking | Streptomyces rapamycinicus | Discovery of hygrocin W and seco-hygrocins X, Y, and Z | Targeted isolation of novel analogues from a complex extract | oup.com |
| Molecular Networking-based Dereplication | Streptomyces sp. KCB17JA11 | Discovery of four new hygrolansamycins | Efficiently distinguished new compounds from known ones like hygrocin C | |
| Molecular Networking | Streptomyces cacaoi subsp. asoensis | Discovery of rearranged ansamycins (strecacansamycins) | Targeted a specific molecular cluster leading to unprecedented scaffolds |
Q & A
Q. What methodological challenges arise in isolating hygrocin B from microbial cultures, and how can they be addressed?
Isolation of this compound is complicated by low natural yields and co-production with structurally similar metabolites like hygrocin A and rapamycin. A validated approach involves:
- Fermentation optimization : Adjusting carbon/nitrogen sources (e.g., glucose and soybean meal) and phosphate levels to suppress competing pathways (e.g., rapamycin biosynthesis) .
- Chromatographic separation : Using HPLC with Phenomenex columns and gradient elution (40–50% MeCN/H₂O) to resolve this compound from co-eluting compounds .
- Metabolic profiling : Combining LC-MS with genomic data to identify biosynthetic gene clusters (BGCs) linked to this compound production .
Q. How can researchers confirm the identity and purity of this compound in complex microbial extracts?
- Spectroscopic validation : Use high-resolution mass spectrometry (HR-MS) and NMR to compare observed spectra with published data for this compound .
- Bioassay-guided fractionation : Pair antimicrobial activity assays (e.g., against Staphylococcus aureus) with chemical characterization to track the bioactive compound .
- Purity assessment : Employ orthogonal methods like TLC and HPLC-UV to ensure ≥95% purity, critical for downstream bioactivity studies .
Q. What experimental designs are optimal for enhancing this compound yield in Streptomyces spp.?
- Orthogonal factorial design : Systematically test variables (e.g., carbon sources, MgCl₂, NaCl) to identify synergistic effects on yield .
- Time-course studies : Monitor production kinetics to determine optimal harvest windows (e.g., 10-day fermentation for S. hygroscopicus ATCC 29253) .
- Comparative genomics : Screen strains with high BGC similarity (e.g., Saccharomonospora spp. with 71% gene cluster homology) to prioritize high-yield candidates .
Advanced Research Questions
Q. How can metabolic flux analysis resolve contradictions in this compound and rapamycin co-production under varying fermentation conditions?
- Isotopic tracer studies : Use ¹³C-labeled precursors to map carbon flow toward this compound vs. rapamycin pathways under optimized vs. baseline conditions .
- CRISPR-Cas9 gene editing : Knock out regulatory genes (e.g., hgc3) in S. rapamycinicus to decouple this compound synthesis from competing pathways .
- Transcriptomic profiling : Compare RNA-seq data from high-yield and low-yield conditions to identify rate-limiting enzymes (e.g., polyketide synthases) .
Q. What strategies validate the biosynthetic gene cluster (BGC) responsible for this compound production?
- Heterologous expression : Clone putative BGCs (e.g., hgc operon) into model hosts like S. coelicolor to confirm this compound production .
- Gene inactivation : Use pCRISPR-cBEST plasmids to introduce premature stop codons in candidate genes and observe metabolite loss .
- Comparative genomics : Align BGCs across taxa (e.g., Saccharomonospora vs. Streptomyces) to identify conserved domains critical for this compound synthesis .
Q. How should researchers address discrepancies in reported bioactivity data for this compound across studies?
- Standardized bioassays : Adopt CLSI guidelines for MIC determinations to ensure reproducibility (e.g., Mueller-Hinton agar for bacterial strains) .
- Batch-effect normalization : Include internal controls (e.g., reference antibiotics) to calibrate activity measurements across labs .
- Meta-analysis : Aggregate data from public repositories (e.g., GenBank, MIBiG) to identify strain-specific or methodological biases .
Methodological Best Practices
- Data reporting : Follow NIH and Beilstein Journal guidelines for experimental detail, including strain origins, growth conditions, and statistical methods .
- Contradiction analysis : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses when conflicting data emerge .
- Reproducibility : Deposit raw NMR, MS, and genomic data in public repositories (e.g., NCBI, MetaboLights) to facilitate independent verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
